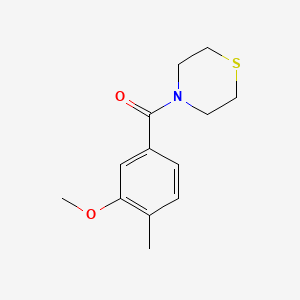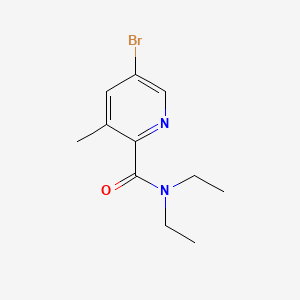
(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-methylphenyl)(thiomorpholino)methanone, also known as MMTM, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 265.35 g/mol, and is soluble in ethanol and methanol. MMTM has been used in a variety of scientific studies, including those involving enzyme inhibition, drug delivery, and protein-ligand interactions.
Aplicaciones Científicas De Investigación
Lasing Applications in Material Science
(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone: has potential applications in the field of material science, particularly in the development of new lasing materials. Its structural properties may allow it to be used in the synthesis of co-oligomers with unique optoelectronic characteristics, which are essential for lasing performance .
Analytical Chemistry
In analytical chemistry, this compound could be utilized as a standard or reagent in chromatographic methods. Its precise synthesis and characterization enable its use in mass spectrometry and other analytical techniques to identify and quantify substances within a sample .
Pharmacology
The pharmacological potential of This compound is significant. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules, potentially aiding in the development of new therapeutic agents .
Biotechnology
Biotechnological applications of this compound could include its use in protein expression and gene therapy. Its molecular structure may allow it to interact with specific proteins or genetic material, facilitating the study of gene function and regulation .
Environmental Science
This compound’s applications in environmental science could involve its use in the development of advanced battery technologies. Its chemical properties might make it suitable for use in energy storage materials, contributing to the advancement of cleaner energy solutions .
Life Science Research
In life science research, This compound could be employed in cell biology, genomics, and proteomics. It may be used in various assays and protocols to study cellular processes and molecular interactions .
Propiedades
IUPAC Name |
(3-methoxy-4-methylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLCSPHBBJJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














